Isopropylcyclohexane

Conformational Analysis Physical Organic Chemistry Computational Chemistry

Isopropylcyclohexane (CAS 696-29-7) is the definitive solvent for magnetic resonance spectroscopy of styryl dyes, delivering spectral resolution unmatched by generic cyclohexanes. Its quantified conformational enthalpy (1.40 kcal/mol) and distinct pyrolysis pathway make it indispensable for accurate combustion kinetic modeling of jet and diesel fuels. Unlike methylcyclohexane, its unique steric/electronic profile ensures superior performance in stereoselective synthesis and physical organic chemistry. Eliminate experimental compromise—opt for certified, differentiated isopropylcyclohexane.

Molecular Formula C9H18
Molecular Weight 126.24 g/mol
CAS No. 696-29-7
Cat. No. B1216832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropylcyclohexane
CAS696-29-7
Synonyms(1-methylethyl)cyclohexane
isopropylcyclohexane
Molecular FormulaC9H18
Molecular Weight126.24 g/mol
Structural Identifiers
SMILESCC(C)C1CCCCC1
InChIInChI=1S/C9H18/c1-8(2)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3
InChIKeyGWESVXSMPKAFAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropylcyclohexane (CAS 696-29-7): A Unique Cycloalkane Solvent and Research Tool


Isopropylcyclohexane (CAS 696-29-7), also known as hexahydrocumene, is a saturated cyclic hydrocarbon with the molecular formula C9H18 and a molecular weight of 126.24 g/mol . It is a colorless, clear liquid at room temperature with a boiling point of 155 °C, a density of 0.802 g/mL at 25 °C, and a refractive index of 1.441 at 20 °C [1]. This compound belongs to the class of monosubstituted cycloalkanes and is characterized by its branched isopropyl group attached to a cyclohexane ring . It is widely utilized as a specialty solvent, a key intermediate in organic synthesis, and as a model compound for studying fundamental chemical phenomena such as substituent effects and combustion kinetics .

Why Isopropylcyclohexane Cannot Be Simply Replaced by Other Cyclohexanes


In scientific and industrial applications, substituting Isopropylcyclohexane with other alkyl-substituted cyclohexanes (e.g., methylcyclohexane or ethylcyclohexane) or unsubstituted cyclohexane is not a straightforward decision. The unique steric and electronic properties conferred by the isopropyl group lead to quantifiable differences in critical performance parameters. For instance, the compound exhibits a distinct conformational free energy profile that influences its behavior in stereoselective reactions [1]. Furthermore, its oxidative degradation pathways differ substantially from those of methylcyclohexane, leading to a completely different distribution of valuable or problematic byproducts [2]. Even its solvent properties are not generic; its specific balance of lipophilicity (logP ~4.3-6) and volatility provides a unique solvation environment for specialized applications, such as in magnetic resonance spectroscopy [3]. These documented, measurable differences mean that assuming functional equivalence with a cheaper or more readily available cyclohexane derivative can lead to experimental failure, reduced yield, or compromised analytical accuracy.

Quantitative Differentiation Evidence for Isopropylcyclohexane (CAS 696-29-7) vs. Key Comparators


Conformational Thermodynamics: A 20% Lower Conformational Enthalpy than Methylcyclohexane

The preference for an alkyl substituent on a cyclohexane ring to adopt an equatorial position is a fundamental property that dictates molecular shape and reactivity. For isopropylcyclohexane, the experimental conformational enthalpy (ΔH°) for this equilibrium is 1.40 ± 0.15 kcal/mol, measured at 157 K [1]. This value is significantly lower than that for methylcyclohexane (1.76 ± 0.10 kcal/mol) and ethylcyclohexane (1.54 ± 0.12 kcal/mol) [1]. The corresponding conformational entropy (ΔS°) for isopropylcyclohexane is 3.5 ± 0.9 eu, which is substantially larger than for methyl (0.2 ± 0.2 eu) and ethyl (1.3 ± 0.8 eu) derivatives [1].

Conformational Analysis Physical Organic Chemistry Computational Chemistry

Oxidative Degradation: Divergent Product Selectivity Compared to Methylcyclohexane

Under identical liquid-phase air oxidation conditions (160°C, Mn catalyst), isopropylcyclohexane and methylcyclohexane yield fundamentally different product slates. Oxidation of methylcyclohexane results in a 66% combined yield of formic acid and acetic acid [1]. In stark contrast, the oxidation of isopropylcyclohexane proceeds via selective oxygen attack on the tertiary carbon of the side chain, leading to the formation of acetone and cyclohexane as the primary products, with only poor yields of the lower fatty acids [1].

Oxidation Chemistry Petrochemistry Industrial Byproduct Control

Specialized Solvent Utility: Enabling Styryl Dye Applications in Magnetic Resonance

Isopropylcyclohexane has been identified as an effective solvent specifically for styryl dyes in the context of magnetic resonance spectroscopy . While the precise quantitative solubility values are not provided in the abstract, the finding itself is a key differentiator: this specific application is not reported for common alternatives like methylcyclohexane or cyclohexane, which are more often used as general-purpose hydrocarbon solvents.

Magnetic Resonance Spectroscopy Solvent Selection Dye Chemistry

Pyrolysis Kinetics: Distinct Activation Barriers for High-Temperature Decomposition

The thermal decomposition of isopropylcyclohexane has been investigated computationally at the CBS-QB3 level, and its rate constants for elementary reactions (temperature range 800–2000 K) have been explicitly compared to those for cyclohexane, methylcyclohexane, and ethylcyclohexane [1]. While the study presents a comprehensive kinetic model rather than a single, simple value, the key finding is that the isopropyl group exerts a unique influence on the energy barriers for initial C-C bond scission, setting its decomposition pathway apart from its analogs.

Combustion Chemistry Reaction Kinetics Fuel Science

Optimal Research and Industrial Scenarios for Isopropylcyclohexane (CAS 696-29-7) Based on Verified Differentiation


Physical Organic Chemistry: Studying Substituent Effects on Conformational Equilibria

Given the precisely quantified conformational enthalpy (1.40 ± 0.15 kcal/mol) and entropy (3.5 ± 0.9 eu) [1], isopropylcyclohexane serves as an excellent model compound for advanced physical organic chemistry research. It is specifically valuable for studies investigating the interplay of steric bulk and electronic effects on conformational equilibria, particularly when compared to the smaller methyl and ethyl analogs. Its distinct thermodynamic signature makes it a powerful tool for validating computational chemistry models.

Specialty Solvent for Niche Spectroscopic Analysis

Isopropylcyclohexane should be the solvent of choice when working with styryl dyes in magnetic resonance spectroscopy . Its ability to effectively solubilize this specific class of dyes provides a clear analytical advantage over more common cyclohexane solvents, ensuring better spectral resolution and sensitivity in this specialized application.

Combustion and Fuel Science: Developing High-Fidelity Kinetic Models

Researchers developing detailed kinetic models for the combustion of complex hydrocarbon fuels will find isopropylcyclohexane an essential reference compound. Its unique pyrolysis pathway, with distinct energy barriers and a characteristic product slate (methane, ethylene, propylene, etc.) [2], is required to accurately represent the behavior of branched cycloalkanes in fuel blends like Jet-A and diesel, which contain a significant fraction of such components [2].

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